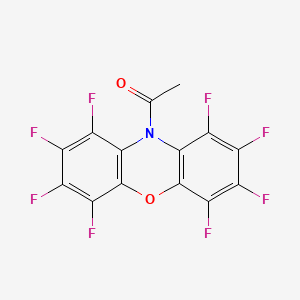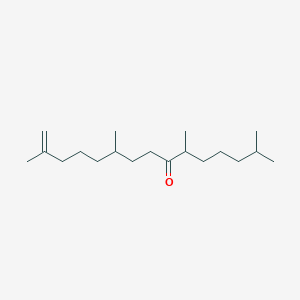![molecular formula C23H22Cl2O2 B14363200 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione CAS No. 90814-83-8](/img/structure/B14363200.png)
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,11-Bis(4-chlorophenyl)spiro[55]undecane-1,9-dione is a spirocyclic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a spiro[55]undecane skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone under acidic conditions to form an intermediate, which is then subjected to further reactions to form the final spirocyclic structure . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogen atoms in the 4-chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane: The parent compound of the series, characterized by its chiral spirocyclic structure.
7,11-Diphenylspiro[5.5]undecane-1,9-dione: A similar compound with phenyl groups instead of 4-chlorophenyl groups.
7,11-Bis(2,4-dichlorophenyl)spiro[5.5]undecane-1,9-dione: A derivative with additional chlorine atoms on the phenyl rings.
Uniqueness
7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione is unique due to the presence of 4-chlorophenyl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90814-83-8 |
|---|---|
Molekularformel |
C23H22Cl2O2 |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
1,5-bis(4-chlorophenyl)spiro[5.5]undecane-3,11-dione |
InChI |
InChI=1S/C23H22Cl2O2/c24-17-8-4-15(5-9-17)20-13-19(26)14-21(16-6-10-18(25)11-7-16)23(20)12-2-1-3-22(23)27/h4-11,20-21H,1-3,12-14H2 |
InChI-Schlüssel |
AVRLOOKSWSFJIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C(CC(=O)CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2,4-Dinitrophenyl)sulfanyl]-2-ethyl-1H-benzimidazole](/img/structure/B14363125.png)


![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)




![2,4-Dibromo-6-[(3,5-dibromophenyl)methyl]benzene-1,3-diol](/img/structure/B14363207.png)

